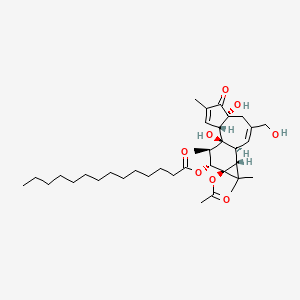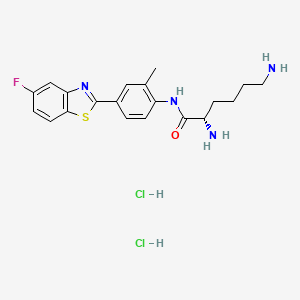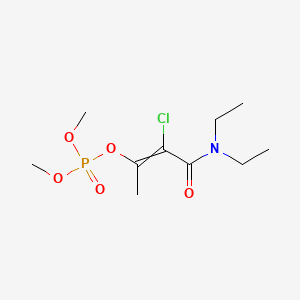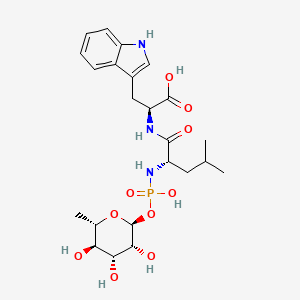
匹克拉米司
概述
描述
匹克拉米司特,也称为 RP 73401,是一种选择性磷酸二酯酶 4 (PDE4) 抑制剂。它是一种第二代化合物,其结构功能与其他 PDE4 抑制剂(如西洛米司特和罗氟米司特)相似。
科学研究应用
作用机制
匹克拉米司特通过选择性抑制四种 PDE4 亚型 (PDE4A-D) 发挥作用。PDE4 将环磷酸腺苷 (cAMP) 水解为无活性的磷酸腺苷 (AMP)。匹克拉米司特抑制 PDE4 可阻断 cAMP 的水解,从而提高细胞内 cAMP 的水平。 cAMP 水平升高抑制免疫和炎症细胞的活性,从而产生抗炎作用 .
与相似化合物的比较
匹克拉米司特与西洛米司特和罗氟米司特等其他 PDE4 抑制剂相当。 它具有独特的结构功能,使其对 PDE4B 和 PDE4D 亚型的抑制活性很高。 类似化合物包括:
西洛米司特: 另一种具有抗炎作用的 PDE4 抑制剂,用于治疗慢性阻塞性肺病。
匹克拉米司特独特的结构特征和对 PDE4 亚型的选择性使其成为开发针对炎症性疾病的新治疗剂的宝贵化合物。
生化分析
Biochemical Properties
Piclamilast functions through the selective inhibition of the four PDE4 isoforms (PDE4A-D) . It shows no inhibition of the other PDEs . The PDE4 isoforms are especially important to inflammatory and immunomodulatory cells .
Cellular Effects
Piclamilast has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve pulmonary function, reduce airway inflammation, and decrease goblet cell hyperplasia in a murine model of allergic asthma .
Molecular Mechanism
The molecular mechanism of Piclamilast involves the inhibition of PDE4, which hydrolyzes cyclic adenosine monophosphate (cAMP) to inactive adenosine monophosphate (AMP) . Inhibition of PDE4 by Piclamilast blocks the hydrolysis of cAMP, thereby increasing levels of cAMP within cells . Elevated cAMP levels suppress the activity of immune and inflammatory cells .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Piclamilast in laboratory settings are limited, one study has shown that Piclamilast post-treatment significantly reduced ischemia/reperfusion (I/R) injury-induced deleterious effects on biochemical parameters of oxidative stress, inflammatory parameters, infarct size, and histopathological changes .
Metabolic Pathways
It is known that Piclamilast functions through the cAMP pathway by inhibiting PDE4 .
准备方法
匹克拉米司特的合成涉及多个步骤,从制备核心苯甲酰胺结构开始。合成路线通常包括以下步骤:
形成苯甲酰胺核心: 通过使 4-甲氧基苯甲酸与亚硫酰氯反应形成相应的酰氯,合成核心结构。然后使该中间体与 3,5-二氯-4-氨基吡啶反应形成苯甲酰胺核心。
环戊氧基取代: 然后在碱存在下使苯甲酰胺核心进行亲核取代反应,用环戊醇引入环戊氧基。
化学反应分析
匹克拉米司特会经历各种化学反应,包括:
氧化: 在特定条件下,匹克拉米司特可以被氧化,形成相应的氧化衍生物。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用还原剂(如氢化铝锂或硼氢化钠)进行还原反应,以生成匹克拉米司特的还原衍生物。
相似化合物的比较
Piclamilast is comparable to other PDE4 inhibitors such as cilomilast and roflumilast. it exhibits unique structural functionalities that contribute to its high inhibitory activity on PDE4B and PDE4D isoforms. Similar compounds include:
Cilomilast: Another PDE4 inhibitor with anti-inflammatory effects, used in the treatment of chronic obstructive pulmonary disease.
Roflumilast: A PDE4 inhibitor with a similar mechanism of action, used to reduce inflammation in chronic obstructive pulmonary disease
Piclamilast’s unique structural features and high selectivity for PDE4 isoforms make it a valuable compound in the development of new therapeutic agents targeting inflammatory diseases.
属性
IUPAC Name |
3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUXBQSQLKHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040227 | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-83-6 | |
| Record name | Piclamilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclamilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclamilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piclamilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144035-83-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM58D7C3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Piclamilast?
A1: Piclamilast acts as a selective inhibitor of phosphodiesterase type 4 (PDE4). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Piclamilast's interaction with PDE4 influence cellular signaling pathways?
A2: By inhibiting PDE4, Piclamilast prevents the breakdown of cyclic adenosine monophosphate (cAMP) within cells. This leads to an increase in intracellular cAMP levels, which in turn modulates downstream signaling cascades, particularly those associated with inflammation and immune responses. [, , , , , , , , , , , , , , , ]
Q3: What specific cellular responses are affected by Piclamilast-mediated PDE4 inhibition?
A3: Piclamilast has been shown to inhibit various cellular processes associated with inflammation, including:
- Neutrophil activity: Reduces neutrophil infiltration, myeloperoxidase (MPO) activity, and superoxide anion production. [, , , , ]
- Cytokine production: Suppresses the release of pro-inflammatory cytokines such as TNF-α, IL-8, and KC, while potentially restoring IL-10 levels. [, , , , , , ]
- Airway smooth muscle contraction: Attenuates bronchoconstriction induced by allergens and spasmogens. [, , , ]
- Cell proliferation and apoptosis: Can both inhibit and enhance cell proliferation depending on cell type and context. Additionally, it can modulate apoptosis-related gene expression in response to oxidative stress. [, , , ]
Q4: What is the molecular formula and weight of Piclamilast?
A4: Piclamilast has the molecular formula C21H21Cl2N3O4 and a molecular weight of 446.31 g/mol.
Q5: Is there spectroscopic data available for Piclamilast?
A6: While specific spectroscopic details are not provided in the provided abstracts, the synthesis and structural confirmation by 1H NMR, MS, and elemental analysis are mentioned. []
Q6: Are there studies exploring the material compatibility and stability of Piclamilast under various conditions?
A6: The provided abstracts primarily focus on the biological activity and pharmacological characterization of Piclamilast. Information regarding material compatibility and stability under various conditions is not explicitly discussed.
Q7: Does Piclamilast possess any catalytic properties?
A8: No, Piclamilast functions as an enzyme inhibitor, specifically targeting PDE4. It does not possess inherent catalytic properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Have computational methods been employed to study Piclamilast?
A9: Yes, molecular docking studies have been conducted using Piclamilast as a reference compound to investigate potential inhibitors of PDE4B, a specific subtype of PDE4. These studies aim to identify novel compounds with improved selectivity and reduced side effects compared to pan-PDE4 inhibitors. []
Q9: How do structural modifications of Piclamilast affect its biological activity?
A9: Studies examining the SAR of Piclamilast and related compounds have revealed key structural features essential for PDE4 inhibitory activity and selectivity.
- 3-Cyclopentyloxy-4-methoxyphenyl group: This moiety appears crucial for interaction with the PDE4 catalytic site. [, ]
- Substitutions at the 2'-position: Introducing alkoxy groups at this position can influence the "soft drug" properties, potentially leading to improved pharmacokinetic profiles and reduced side effects. []
- Modifications at the 5-position of the 1,2,4-oxadiazole ring: Incorporating cyclic rings with heteroatoms at this position can significantly impact PDE4 inhibitory potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














